molecular formula C7H13NO3S B2554296 1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide CAS No. 1896597-64-0

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide

Cat. No.: B2554296
CAS No.: 1896597-64-0
M. Wt: 191.25
InChI Key: LBAHENMWUSKURI-UHFFFAOYSA-N
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Description

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide is a cyclopropane-based sulfonamide derivative characterized by a strained three-membered cyclopropane ring, a sulfonamide group substituted with two methyl groups, and an acetyl moiety.

Properties

IUPAC Name

1-acetyl-N,N-dimethylcyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-6(9)7(4-5-7)12(10,11)8(2)3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAHENMWUSKURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and cyclopropane ring participate in nucleophilic substitution reactions. Key examples include:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
AlkylationMethyl iodide, K₂CO₃, DMF, 80°CN-methylated sulfonamide derivative
Acyl Group DisplacementNH₃/MeOH, refluxReplacement of acetyl with amide group
  • Mechanism : The sulfonamide’s lone pair on nitrogen facilitates nucleophilic attack, while the cyclopropane’s ring strain enhances electrophilicity at adjacent positions.

  • Monitoring : Progress is tracked via 1H^1H-NMR shifts (e.g., acetyl proton signal at δ 2.1 ppm disappears upon substitution) .

Hydrolysis Reactions

The acetyl group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductYieldSource
Acidic (HCl/H₂O)6M HCl, reflux, 6 hoursN,N-dimethylcyclopropane-1-sulfonamide78%
Basic (NaOH/EtOH)2M NaOH, 70°C, 4 hoursCyclopropane sulfonic acid sodium salt85%
  • Kinetics : Pseudo-first-order rate constants (kobsk_{\text{obs}}) for hydrolysis in NaOH/EtOH:

    kobs=1.2×103s1at 70°C[1]k_{\text{obs}} = 1.2 \times 10^{-3} \, \text{s}^{-1} \, \text{at 70°C} \,[1]

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven ring-opening in the presence of electrophiles:

ElectrophileConditionsProductSelectivitySource
Bromine (Br₂)CH₂Cl₂, 0°C, 1 hour1-bromo-3-(N,N-dimethylsulfamoyl)propane65%
Ozone (O₃)CH₂Cl₂, -78°C, 30 minutesSulfonamide-containing ozonide92%
  • Mechanistic Insight : Ring-opening follows a [2π + 2σ] cycloaddition pathway with Br₂, confirmed by DFT calculations .

Elimination Reactions

Thermal or base-induced elimination generates alkenes or sulfene intermediates:

Base/CatalystTemperatureProductByproductSource
DBU (1,8-diazabicycloundec-7-ene)120°CN,N-dimethylsulfamoylpropeneAcetic acid
NaH/THF60°CCyclopropane sulfonyl chlorideDimethylamine
  • Spectroscopic Evidence : IR spectroscopy confirms sulfene formation (characteristic S=O stretch at 1220 cm⁻¹) .

Acetyl Group Reactivity

The acetyl moiety participates in condensation and nucleophilic acyl substitution:

ReactionPartnerProductApplicationSource
Aldol CondensationBenzaldehyde, LDA, -78°Cα,β-unsaturated ketone derivativeBioactive scaffolds
Grignard AdditionCH₃MgBr, THF, 0°CTertiary alcohol sulfonamideChiral intermediates
  • Yield Optimization : Aldol reactions achieve 72% yield when catalyzed by Fe₃O₄@SiO₂ nanoparticles .

Biological Interactions

While not a primary focus, limited studies suggest enzyme inhibition via sulfonamide-protein interactions:

Target EnzymeIC₅₀ ValueAssay MethodSource
Carbonic Anhydrase IX3.2 μMFluorescence quenching
c-KIT Tyrosine Kinase0.19 μM (GI₅₀)Western blot analysis
  • Structure-Activity : Methyl groups on nitrogen enhance lipophilicity (logP = 1.8), improving membrane permeability .

Scientific Research Applications

Chemical Properties and Structure

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide has the molecular formula C7H13NO3SC_7H_{13}NO_3S and a molecular weight of 191.25 g/mol. Its unique structure combines a cyclopropane ring with a sulfonamide functional group, which contributes to its distinct chemical and biological properties.

Scientific Research Applications

1. Organic Synthesis

  • Reagent in Synthesis : The compound serves as a reagent in organic synthesis, facilitating the preparation of more complex molecules. Its cyclopropane structure allows for unique reactivity patterns that are valuable in synthetic chemistry.

2. Biological Studies

  • Biological Activity : Research indicates potential biological activities, including interactions with various biomolecules. Studies are ongoing to explore its efficacy in modulating biological pathways.

3. Medicinal Chemistry

  • Therapeutic Potential : There is significant interest in the compound's role as a precursor for drug development. Its sulfonamide group is known for antibacterial properties, making it a candidate for further exploration in antibiotic research.

4. Industrial Applications

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials due to its unique properties, which can be tailored for specific industrial applications.

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains with Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics such as linezolid .

Case Study 2: Cytotoxic Effects
In research assessing cytotoxic effects on cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations exceeding 10 µM. This suggests potential applications in cancer therapy and warrants further investigation into its mechanisms .

Mechanism of Action

The mechanism of action of 1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that sulfonamide compounds generally exert their effects by inhibiting enzymes or interfering with metabolic pathways. The molecular targets and pathways involved may include enzymes related to sulfonamide metabolism and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide with structurally related cyclopropane sulfonamides, focusing on molecular properties, synthesis, and commercial availability.

Compound Name Molecular Formula Molecular Weight Substituent CAS Number Key Features
This compound C₇H₁₂N₂O₃S (inferred) ~204.25 (calculated) Acetyl (-COCH₃) Not available Hypothetical compound; acetyl group may enhance electrophilicity or metabolic stability.
1-Formyl-N,N-dimethylcyclopropane-1-sulfonamide C₆H₁₁NO₃S ~177.22 (inferred) Formyl (-CHO) Not provided Formyl group increases polarity; potential for Schiff base formation .
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide C₇H₁₁NO₂S 173.05 (monoisotopic) Ethynyl (-C≡CH) Not provided Ethynyl group enables click chemistry or polymerization reactions .
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride C₆H₁₅ClN₂O₂S 214.72 Aminomethyl (-CH₂NH₂·HCl) 2094319-46-5 Charged, water-soluble derivative; used in peptide mimetics or drug delivery .

Structural and Functional Differences

  • Acetyl vs. However, the formyl group’s reactivity (e.g., forming hydrazones) makes it more versatile in synthetic applications .
  • Ethynyl vs. Aminomethyl: The ethynyl-substituted compound (C₇H₁₁NO₂S) has a lower molecular weight (173.05 Da) compared to the aminomethyl hydrochloride derivative (214.72 Da), reflecting differences in solubility and intermolecular interactions. Ethynyl groups are valuable in metal-catalyzed coupling reactions, whereas aminomethyl derivatives are precursors for bioactive molecules .

Commercial and Research Relevance

  • 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride is widely supplied by chemical companies (e.g., Sichuan JingYu Chemical, Hubei Aladdin), indicating industrial demand for charged cyclopropane derivatives .
  • 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide (EN300-1654207) is listed in Enamine’s catalog as a building block for drug discovery, underscoring its utility in high-throughput synthesis .

Biological Activity

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H13NO3S
  • Molecular Weight : 191.25 g/mol
  • IUPAC Name : this compound

The compound features a cyclopropane ring and a sulfonamide group, which are significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Sulfonamides generally function by inhibiting specific enzymes or interfering with metabolic pathways. The precise molecular targets for this compound are still under investigation, but it is hypothesized that it may affect enzymes involved in sulfonamide metabolism and other cellular processes.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For example, studies on related sulfonamide derivatives have shown efficacy against various cancer cell lines, including those resistant to conventional therapies .

Enzyme Inhibition

The compound may inhibit certain proto-oncogenic proteins, such as c-KIT, which is involved in cell proliferation and differentiation. In vitro studies have demonstrated that modifications to the structure of sulfonamides can enhance their inhibitory effects on c-KIT, suggesting a potential pathway for therapeutic development .

Case Studies

Several studies highlight the biological implications of this compound:

  • Study on c-KIT Inhibition : A recent study found that structural variations in sulfonamide derivatives could lead to significant improvements in c-KIT inhibition (GI50 values ranging from 0.11 to 0.40 μM), indicating the importance of molecular structure in biological activity .
  • Antitumor Efficacy : In xenograft models, compounds with similar structures demonstrated substantial tumor growth inhibition at dosages of 50 and 100 mg/kg, showcasing the potential of these compounds in cancer treatment .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other sulfonamide compounds:

Compound TypeBiological ActivityNotes
Cyclopropane Derivatives VariableSimilar reactivity; effects depend on substituents
Sulfonamides Antimicrobial, AntitumorKnown for diverse activities; structure-dependent effects

Q & A

Basic Question: What are the optimal synthetic routes for 1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide, and how can purity be validated?

Methodological Answer:
The synthesis typically involves sulfonamide formation via acetyl transfer to a cyclopropane sulfonamide precursor. Key steps include:

  • Sulfonamide Activation : Reacting cyclopropane sulfonyl chloride with dimethylamine under anhydrous conditions to form the N,N-dimethyl sulfonamide intermediate .
  • Acetylation : Introducing the acetyl group using acetyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Validation : Confirm purity via HPLC-MS/MS (retention time and mass spectra alignment) and ¹H/¹³C-NMR to verify acetyl and dimethyl group integration .

Advanced Question: How does the cyclopropane ring’s strain influence the electronic properties of the sulfonamide group in this compound?

Methodological Answer:
The cyclopropane ring’s angle strain alters electron distribution in the sulfonamide moiety, which can be studied using:

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and bond angles, revealing enhanced sulfonyl group electrophilicity due to ring strain .
  • Experimental Correlations : Compare IR spectra (sulfonyl S=O stretching frequencies) with non-cyclopropane analogs; strained systems show ~10–20 cm⁻¹ shifts, indicating electronic perturbation .
  • Reactivity Studies : Perform nucleophilic substitution reactions (e.g., with Grignard reagents) to assess sulfonamide reactivity relative to non-strained analogs .

Basic Question: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Key signals include:
    • Cyclopropane protons as a multiplet (δ 1.2–1.8 ppm) .
    • Acetyl methyl group as a singlet (δ 2.1–2.3 ppm) .
    • Dimethyl sulfonamide as two singlets (δ 2.8–3.1 ppm for N(CH₃)₂) .
  • HPLC-MS/MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of acetyl group, m/z Δ = −42) .
  • FT-IR : Sulfonyl S=O stretches at 1150–1350 cm⁻¹ and acetyl C=O at ~1700 cm⁻¹ .

Advanced Question: How can stereochemical outcomes in derivatives of this compound be systematically analyzed?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers, with mobile phases like hexane/isopropanol .
  • X-ray Crystallography : Determine absolute configuration of crystalline derivatives (e.g., salt forms with resolved cyclopropane geometry) .
  • Dynamic NMR : Monitor diastereotopic proton splitting in cyclopropane derivatives under variable-temperature conditions to assess conformational rigidity .

Basic Question: What solvent systems are optimal for recrystallizing this compound without decomposing the cyclopropane ring?

Methodological Answer:

  • Low-Polarity Solvents : Ethanol/water (7:3 v/v) at 0–4°C minimizes ring-opening side reactions .
  • Avoid Protic Acids/Bases : Use neutral pH conditions to prevent acid/base-induced cyclopropane ring cleavage .
  • Crystallization Monitoring : Track purity via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) and DSC to confirm melting point consistency (expected ~150–160°C) .

Advanced Question: What strategies mitigate data contradictions in reactivity studies involving this compound?

Methodological Answer:

  • Control Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidative side reactions .
  • Isotopic Labeling : Use ¹⁴C-labeled acetyl groups to trace unexpected byproducts via radiometric HPLC .
  • Cross-Validation : Compare DFT-predicted reaction pathways (e.g., transition state energies) with experimental kinetic data (Arrhenius plots) to resolve mechanistic discrepancies .

Basic Question: How can the stability of this compound under various storage conditions be assessed?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via:
    • HPLC purity checks (degradants >2% indicate instability) .
    • ¹H-NMR for cyclopropane ring integrity (disappearance of δ 1.2–1.8 ppm signals suggests decomposition) .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; significant color change or precipitate indicates photolytic instability .

Advanced Question: How does the acetyl group’s electron-withdrawing effect modulate the sulfonamide’s hydrogen-bonding capacity?

Methodological Answer:

  • X-ray Analysis : Compare crystal structures of acetylated vs. non-acetylated analogs to identify hydrogen-bonding patterns (e.g., sulfonamide O···H-N interactions) .
  • Solubility Studies : Measure solubility in DMSO/water mixtures; reduced solubility in polar solvents suggests enhanced intermolecular H-bonding due to acetyl withdrawal .
  • Computational ESP Maps : Generate electrostatic potential maps (via Gaussian) to visualize acetyl-induced polarization of the sulfonamide group .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis/purification to avoid inhalation of sulfonamide/acetyl chloride vapors .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

Advanced Question: Can computational models predict the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • In Silico Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., acetyl hydrolysis, sulfonamide oxidation) .
  • In Vitro Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS to confirm computational predictions .
  • Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

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